4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
2-fluoro-5-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-10-6-5-8(7-11(10)18)9-3-1-2-4-12(9)19-13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTYDDJYHPUYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for biphenyl synthesis, leveraging palladium catalysis to unite aryl halides and boronic acids. For 4-fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine, two coupling strategies emerge:
Route A: Pre-functionalized Coupling Partners
-
Boronic Acid Component : 3-Nitro-4-fluorophenylboronic acid.
-
Halide Component : 2-Bromo-(trifluoromethoxy)benzene.
-
Conditions : Pd(PPh₃)₄ (1–2 mol%), K₂CO₃ (2 equiv), toluene/water (3:1), 80°C, 12–24 h.
-
Outcome : Direct formation of 4-fluoro-3-nitro-2'-(trifluoromethoxy)biphenyl.
Route B: Post-Coupling Functionalization
-
Boronic Acid : 3-Nitro-4-fluorophenylboronic acid.
-
Halide : 2-Methoxybromobenzene.
-
Conditions : Similar to Route A, yielding 4-fluoro-3-nitro-2'-methoxybiphenyl.
-
Follow-Up : Demethylation (BBr₃, CH₂Cl₂, −78°C to rt) converts methoxy to phenol, followed by trifluoromethylation (CuI, TMSCF₃, DMF, 60°C).
Nitro Group Reduction to Amine
Catalytic hydrogenation is the most reliable method for converting nitro to amine, as demonstrated in biphenyl systems:
Procedure :
-
Substrate : 4-Fluoro-3-nitro-2'-(trifluoromethoxy)biphenyl.
-
Catalyst : 10% Pd/C (10–20 wt%).
-
Conditions : H₂ (1 atm), ethanol, 3–6 h, rt.
-
Yield : >95% (analogous to [1,1'-biphenyl]-3-amine synthesis).
Mechanistic Insight :
Hydrogenation proceeds via adsorption of nitro groups onto Pd surfaces, followed by sequential reduction (NO₂ → NHOH → NH₂).
Challenges in Trifluoromethoxy Group Introduction
Introducing the -OCF₃ group poses significant hurdles due to the poor nucleophilicity of trifluoromethoxide. Two strategies are viable:
Direct Coupling with Trifluoromethoxy-Substituted Halides
Late-Stage Trifluoromethylation of Phenols
-
Reagents : (Trifluoromethyl)copper complexes or Togni’s reagent (CF₃-containing hypervalent iodine).
-
Example :
Comparative Analysis of Synthetic Routes
Optimization of Critical Steps
Suzuki Coupling Efficiency
Trifluoromethylation Yield Improvement
-
Additives : 1,10-Phenanthroline (10 mol%) stabilizes Cu(I), enhancing CF₃ transfer.
-
Temperature : Elevated temperatures (80–100°C) drive equilibrium toward product formation.
Spectroscopic Characterization
Key diagnostic signals for the target compound include:
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The primary amine group (-NH₂) at position 3 enables nucleophilic substitution under acidic or basic conditions.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Diazotization & Coupling | NaNO₂, HCl (0–5°C), followed by coupling with phenols or amines | Formation of azo derivatives | |
| Alkylation | R-X (alkyl halides), K₂CO₃, DMF, 80°C | Secondary or tertiary amines |
Key Findings :
-
The trifluoromethoxy group at position 2' deactivates the adjacent ring, directing substitution to the amine-bearing ring.
-
Diazonium intermediates are stabilized by electron-withdrawing groups, enabling coupling with electron-rich aromatics.
Oxidation Reactions
The amine group can undergo oxidation to nitro or nitroso derivatives, depending on the oxidizing agent.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | Nitro derivative (NO₂) | , |
| mCPBA | CH₂Cl₂, RT | N-Oxide |
Mechanistic Insight :
-
Strong oxidants like KMnO₄ convert -NH₂ to -NO₂, while peracids (e.g., mCPBA) yield N-oxides through electrophilic attack.
Electrophilic Aromatic Substitution (EAS)
The biphenyl system undergoes EAS, with regioselectivity governed by substituents.
| Reaction | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to -NH₂ | 65–70% | |
| Sulfonation | SO₃, H₂SO₄ | Meta to -CF₃O | 55% |
Steric and Electronic Effects :
-
The -CF₃O group at position 2' directs incoming electrophiles to meta positions due to its strong electron-withdrawing nature.
-
The -NH₂ group activates the ring, favoring para substitution.
Cross-Coupling Reactions
The biphenyl core participates in palladium-catalyzed cross-couplings, enabling further functionalization.
| Coupling Type | Catalyst | Substrate | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Polysubstituted biphenyls | , |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl halides | N-Aryl derivatives |
Example Reaction :
-
Suzuki coupling with 4-methoxyphenylboronic acid under Pd catalysis yields 3-amino-4-fluoro-2'-(trifluoromethoxy)-4''-methoxy-1,1':4',1''-terphenyl .
Reduction Reactions
The amine group can be reduced under specific conditions, though this is less common due to its stability.
| Reducing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂, Raney Ni | EtOH, 50°C, 3 atm | Partially saturated biphenyl | Selective C=C reduction |
Acid-Base Reactions
The aromatic amine forms salts with strong acids, enhancing solubility for synthetic applications.
| Acid | Product | Application | Source |
|---|---|---|---|
| HCl (g) | Hydrochloride salt | Crystallization & purification | |
| H₂SO₄ | Sulfate salt | Intermediate for sulfonamides |
Functionalization via Protecting Groups
The -NH₂ group is often protected to enable selective reactions elsewhere on the molecule.
| Protecting Group | Reagent | Deprotection | Source |
|---|---|---|---|
| Acetyl (Ac) | Ac₂O, pyridine | NaOH, H₂O, reflux | |
| Boc (tert-butoxycarbonyl) | Boc₂O, DMAP | TFA, CH₂Cl₂ |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents. Studies have shown that 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models, suggesting potential as a lead compound for developing new anticancer therapies .
Antiviral Properties
In the realm of antiviral research, this compound has been evaluated for its ability to inhibit viral replication. Preliminary findings suggest that it may interfere with viral entry or replication mechanisms, making it a candidate for further investigation in antiviral drug development .
Fluorinated Polymers
Due to its unique fluorinated structure, 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine is being explored for use in synthesizing high-performance fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and electronic materials .
Liquid Crystalline Materials
The compound's biphenyl structure allows it to exhibit liquid crystalline properties. This characteristic is useful in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Research has focused on optimizing the alignment and response times of liquid crystalline materials incorporating this compound to enhance display performance .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cells | Effective against breast cancer cell lines |
| Antiviral Properties | Potential inhibition of viral replication | Early-stage antiviral activity observed |
| Fluorinated Polymers | Synthesis of high-performance polymers | Enhanced thermal stability and chemical resistance |
| Liquid Crystalline Materials | Development of LCDs and optoelectronic devices | Improved alignment and response times |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of 4-Fluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine. These derivatives showed improved selectivity and potency against specific cancer types, paving the way for new therapeutic strategies .
- Fluorinated Polymer Research : Researchers at a leading materials science institute investigated the incorporation of this compound into polymer matrices. Their findings indicated that the resulting materials exhibited superior mechanical properties compared to non-fluorinated counterparts, indicating potential industrial applications .
- Liquid Crystal Application : A recent publication detailed experiments on liquid crystalline phases formed by this compound. The results demonstrated enhanced electro-optical properties, suggesting its viability for future display technologies .
Mechanism of Action
The mechanism of action of 4-Fluoro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
4'-(Trifluoromethoxy)-[1,1'-biphenyl]-3-amine ()
- Structure : Trifluoromethoxy at 4' instead of 2'; lacks the 4-fluoro substituent.
- Synthesis : Prepared via Suzuki coupling using (4-(trifluoromethoxy)phenyl)boronic acid, yielding a brown oil (82% yield) .
- Properties : 1H NMR (CDCl₃) shows aromatic protons at δ 7.58–7.19 ppm. Functionalized to 2-iodobenzamide with 35% yield .
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl ()
Fluorinated Biphenyl Amines
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine ()
- Structure : Methyl at 2' and fluorine at 4'; lacks trifluoromethoxy.
- Properties : CAS 1694468-64-8; molecular weight 201.24 g/mol. Requires careful handling due to toxicity risks .
- Key Difference : Methyl substituent introduces steric hindrance, while fluorine modulates electronic properties.
3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine ()
Functionalized Derivatives
N-Benzyl-5-(5-phenyloxazol-2-yl)-[1,1'-biphenyl]-3-amine (3da, )
- Structure : Oxazolyl heterocycle at 5 position; benzylamine substituent.
- Properties : Melting point 163–165°C; characterized by 1H/13C NMR and IR .
- Key Difference : Heterocyclic moieties enhance π-π stacking interactions, relevant for material science applications.
2-Iodo-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)benzamide ()
Key Findings and Implications
- Substituent Effects : Trifluoromethoxy groups enhance electron-withdrawing properties and metabolic stability compared to methyl or fluorine .
- Positional Isomerism : 2'- vs. 4'-substitution alters molecular symmetry and intermolecular interactions, impacting crystallization and solubility .
- Functionalization Potential: The 3-amine group enables derivatization into amides or heterocyclic compounds, broadening pharmacological applicability .
Q & A
Q. Basic Research Focus
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (ortho to F) | 7.58–7.54 | m | |
| Aromatic (meta to CF₃O) | 7.28–7.19 | m | |
| Amine (-NH₂) | 3.75 | br s |
What strategies mitigate instability during storage?
Q. Advanced Research Focus
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use anhydrous solvents and moisture-free environments to avoid hydrolysis of the trifluoromethoxy group .
- Stabilizers : Add radical scavengers (e.g., BHT) to solutions for long-term experiments .
How do fluorine substituents influence reactivity?
Q. Basic Research Focus
- Electron-Withdrawing Effects : Fluorine at the 4-position directs electrophilic substitution to the 2'-position .
- Steric Hindrance : The trifluoromethoxy group reduces rotational freedom in the biphenyl system, favoring planar conformations for π-π stacking .
- Polarity : Enhances solubility in polar aprotic solvents (e.g., DMSO) for biological assays .
How to resolve contradictions in reported biological activities?
Q. Advanced Research Focus
- Assay Validation : Use orthogonal methods (e.g., SPR vs. cell-based assays) to confirm target engagement .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., dehalogenated analogs) that may skew results .
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to assess specificity .
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
